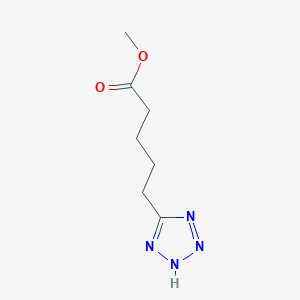

methyl 5-(2H-tetrazol-5-yl)pentanoate

Description

Contextual Significance of Tetrazole Derivatives in Organic Synthesis

Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered substantial attention in organic synthesis and medicinal chemistry. researchgate.netresearchgate.netnih.gov The tetrazole ring, a five-membered aromatic system with four nitrogen atoms and one carbon atom, is a key structural motif in numerous applications. nih.govwikipedia.org One of its most significant roles is as a bioisostere for the carboxylic acid group. researchgate.netnih.gov This is attributed to their similar pKa values, planar structure, and ability to participate in hydrogen bonding. nih.gov The metabolic stability of the tetrazole ring is often superior to that of a carboxylic acid, making it a valuable substitute in drug design to enhance pharmacokinetic profiles. nih.govresearchgate.net

Beyond medicinal chemistry, tetrazole derivatives are utilized in materials science as ligands for metal-organic frameworks, as components of energetic materials and explosives due to their high nitrogen content and enthalpy of formation, and in photography as stabilizers. nih.govnih.govmdpi.com Their synthesis, typically through the [3+2] cycloaddition of nitriles and azides, is a well-established and versatile method, allowing for the introduction of a wide range of substituents at the 5-position. researchgate.net

Historical Development of 5-Substituted Tetrazole Chemistry

The history of tetrazole chemistry dates back to 1885, when Swedish chemist J. A. Bladin first synthesized a derivative of this heterocyclic system. researchgate.netresearchgate.netnih.gov Early research into tetrazoles was limited, with only a few hundred compounds reported by the mid-20th century. nih.gov However, the discovery of their wide-ranging applications, particularly in pharmacology, led to a rapid expansion of research in this area. nih.gov

The development of efficient synthetic routes was crucial to this expansion. The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] dipolar cycloaddition reaction between an organic nitrile and an azide (B81097). researchgate.net This reaction has been the subject of extensive methodological development to improve yields, reduce reaction times, and employ more environmentally friendly conditions. researchgate.net While various azide sources can be used, sodium azide is a common reagent in this synthesis. researchgate.net The continuous refinement of synthetic protocols has made a diverse array of 5-substituted tetrazoles readily accessible for further investigation and application. researchgate.net

Structural Features and Research Relevance of the Pentanoate Moiety in Heterocyclic Systems

The pentanoate moiety, a five-carbon ester group, brings its own set of significant structural and functional properties to a heterocyclic system. The alkyl chain of the pentanoate group provides a degree of lipophilicity, which can be crucial for modulating a molecule's solubility and ability to cross biological membranes. The length and flexibility of this chain can also act as a spacer or linker, allowing for the strategic positioning of the heterocyclic core in relation to other functional groups or binding sites in a larger molecular architecture.

In the context of methyl 5-(2H-tetrazol-5-yl)pentanoate, the methyl ester provides a site for further chemical modification. Esters can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. This versatility makes the pentanoate moiety a useful handle for the elaboration of the molecule into more complex structures. The presence of both the acidic tetrazole ring and the ester functionality creates a molecule with diverse chemical reactivity and potential for a broad range of applications.

Scope and Academic Objectives of Research on this compound

While specific research dedicated solely to this compound is not extensively documented in mainstream literature, the academic objectives for its study can be inferred from the known properties of its constituent parts. A primary research goal would be to utilize this compound as a versatile building block in organic synthesis. The presence of two key functional groups, the tetrazole ring and the methyl ester, allows for a variety of subsequent chemical transformations.

Another key objective would be the exploration of its potential in medicinal chemistry. As a fragment containing a carboxylic acid bioisostere (the tetrazole) and a flexible linker with a modifiable terminus (the pentanoate), it could be a valuable starting point for the development of new therapeutic agents. Research would likely focus on synthesizing derivatives and evaluating their biological activity against various targets.

Furthermore, the compound could serve as a model system for studying the physicochemical properties of 5-alkyl-substituted tetrazoles. Research could investigate how the pentanoate chain influences the acidity, stability, and tautomeric equilibrium of the tetrazole ring. Such fundamental studies are crucial for a deeper understanding of this important class of heterocyclic compounds.

Table of Physicochemical Properties of a Carboxylic Acid and its Tetrazole Bioisostere

| Property | Valeric Acid | 5-Butyl-1H-tetrazole |

|---|---|---|

| Molecular Formula | C5H10O2 | C5H10N4 |

| Molecular Weight | 102.13 g/mol | 126.16 g/mol |

| pKa | ~4.8 | ~5.3 |

| LogP | 1.39 | 1.24 |

| Structure | CH3(CH2)3COOH | CH3(CH2)3-CN4H |

Note: This table provides a general comparison and values are approximate.

Table of Common Synthetic Methods for 5-Substituted Tetrazoles

| Method | Description | Key Reagents |

|---|---|---|

| [3+2] Cycloaddition | A dipolar cycloaddition reaction between a nitrile and an azide. | Organic nitrile, Sodium azide |

| From Amides | Conversion of secondary amides into tetrazoles. | Secondary amide, Sodium azide, POCl3 |

| Ugi-azide Reaction | A one-pot multicomponent reaction. | Amine, Azidotrimethylsilane, Isocyanide |

This table summarizes common synthetic approaches.

Structure

3D Structure

Properties

CAS No. |

80486-64-2 |

|---|---|

Molecular Formula |

C7H12N4O2 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

methyl 5-(2H-tetrazol-5-yl)pentanoate |

InChI |

InChI=1S/C7H12N4O2/c1-13-7(12)5-3-2-4-6-8-10-11-9-6/h2-5H2,1H3,(H,8,9,10,11) |

InChI Key |

XLDGMONTXXLGDG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCC1=NNN=N1 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Methyl 5 2h Tetrazol 5 Yl Pentanoate

Reactivity of the Tetrazole Ring

The tetrazole moiety is a versatile heterocyclic system whose reactivity is influenced by its aromaticity, high nitrogen content, and the nature of its substituents.

5-Substituted tetrazoles, including those with an alkyl chain like in methyl 5-(2H-tetrazol-5-yl)pentanoate, exist as a dynamic equilibrium between two principal tautomeric forms: the 1H- and 2H-tetrazoles. nih.govthieme-connect.com The position of this equilibrium is highly dependent on the physical state and environment of the molecule. researchgate.net

Generally, the 2H-tautomer is the more stable form in the gas phase. nih.govresearchgate.netresearchgate.net Conversely, the 1H-tautomer tends to be the predominant form in polar solvents and in the solid state or neat liquid phase. researchgate.netresearchgate.net The acidic nature of the tetrazole proton (pKa comparable to carboxylic acids) is a key feature of this system. thieme-connect.comresearchgate.net

The interconversion between these tautomers is a critical aspect of their chemistry. While the energy barriers for monomolecular tautomeric transformations are computationally found to be high (approximately 50-70 kcal/mol), these reactions can proceed much more readily through bimolecular pathways. nsc.runih.gov In condensed phases, concerted double hydrogen atom transfers within hydrogen-bonded complexes of tetrazole tautomers exhibit significantly lower activation barriers (around 18-28 kcal/mol), facilitating a rapid interconversion between the 1H and 2H forms. nsc.runih.gov This tautomeric equilibrium is a crucial factor in understanding the molecule's decomposition pathways. nsc.runih.govacs.org

| Tautomer | Predominant Phase/Condition | General Stability Characteristics |

|---|---|---|

| 1H-Tetrazole | Solid State, Polar Solvents, Neat Liquid | Generally more stable in condensed and polar environments. researchgate.netresearchgate.net |

| 2H-Tetrazole | Gas Phase | Considered the more stable form in the gas phase. nih.govresearchgate.netresearchgate.net |

The tetrazole ring's high nitrogen content and aromatic character influence its susceptibility to substitution reactions. Generally, five-membered heterocycles with multiple nitrogen atoms, like tetrazole, are resistant to electrophilic attack unless activated by powerful electron-releasing substituents. bhu.ac.in

Electrophilic attack on the tetrazole ring typically occurs at the nitrogen atoms rather than the carbon atom. bhu.ac.in The alkylation of 5-substituted tetrazoles is a common example of an electrophilic reaction at the ring's endocyclic nitrogen atoms, leading to the formation of N-substituted derivatives. researchgate.net Such reactions are a primary method for producing 1,5- and 2,5-disubstituted tetrazoles. researchgate.net However, electrophilic substitution can also facilitate the fragmentation of the tetrazole ring, leading to a loss of molecular nitrogen (N₂). bhu.ac.in

Direct nucleophilic substitution on the tetrazole ring carbon is not a commonly reported pathway. Instead, functionalization often occurs at positions adjacent to the ring. For instance, the heterobenzylic C-H bond of the alkyl group at the C5 position can be functionalized through a metalation-electrophilic trapping strategy. hw.ac.uknih.gov There are also reports of nucleophilic aromatic substitution on aryl-tetrazole derivatives, where an organolithium reagent displaces a group on an aryl ring attached to the tetrazole. acs.org

The tetrazole ring can undergo cleavage under energetic conditions such as heat or UV irradiation, leading to various decomposition products.

Thermal Decomposition: The thermal decomposition of tetrazoles typically proceeds in the melt and gas phases, with solid-state decomposition being negligible. nsc.ruacs.org The tautomeric equilibrium between the 1H and 2H forms plays a significant role in the thermolysis mechanism. nsc.runih.gov Theoretical studies have predicted that for both 1H- and 2H-tetrazole isomers, the elimination of molecular nitrogen (N₂) is the dominant unimolecular decomposition pathway over the elimination of hydrazoic acid. nsc.runih.govacs.org The effective activation energy for the thermal decomposition of the parent tetrazole has been calculated to be approximately 36.2-37.2 kcal/mol. nsc.runih.govacs.org

Photoinduced Decomposition: Photolysis of tetrazole derivatives invariably involves the cleavage of the tetrazole ring. nih.gov A well-documented photochemical pathway for diaryltetrazoles involves a ring-opening reaction upon UV irradiation to generate a highly reactive nitrile imine intermediate. nih.govresearchgate.net This intermediate can then be trapped or undergo further reactions, such as [3+2] cycloaddition with alkenes. nih.gov The specific photoproducts formed are highly dependent on the nature and structure of the substituents on the tetrazole ring. nih.gov This photo-induced ring-opening provides a synthetic route to other heterocyclic compounds. nih.gov

| Pathway | Conditions | Key Intermediates/Products | Notes |

|---|---|---|---|

| Thermal Decomposition | Heating in melt or gas phase | N₂, Hydrazoic Acid | N₂ elimination is the predicted dominant pathway. nsc.ruacs.org Tautomerism is critical to the mechanism. nih.gov |

| Photoinduced Decomposition | UV Irradiation | Nitrile Imine, N₂ | Leads to ring cleavage; nitrile imine is a key reactive intermediate. nih.govresearchgate.net |

The tetrazole ring is a highly versatile ligand in coordination chemistry due to the presence of four electron-donating nitrogen atoms. nsc.ruunimi.it It can bind to a wide range of metal ions to form stable coordination compounds. nsc.ruarkat-usa.org

Upon deprotonation, the resulting tetrazolate anion can coordinate to metal centers through any of its four nitrogen atoms, acting as a multidentate ligand. unimi.itarkat-usa.org This versatility allows tetrazolates to bridge multiple metal atoms, leading to the formation of diverse and stable coordination polymers and metal-organic frameworks. unimi.it The specific coordination mode (e.g., monodentate, bridging, chelating) and the resulting structure depend on the metal ion, the substitution pattern on the tetrazole, and the reaction conditions. arkat-usa.orgacs.org For 2,5-disubstituted tetrazoles, the substituent at the C5 position can introduce steric hindrance, potentially influencing which nitrogen atom (N1, N2, N3, or N4) participates in the coordination. acs.org

Reactivity of the Pentanoate Ester Functionality

The methyl pentanoate portion of the molecule exhibits the characteristic reactivity of an aliphatic ester, centered on the electrophilic carbonyl carbon.

Hydrolysis: The ester functional group is susceptible to hydrolysis, a reaction that splits the ester bond with water. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst (e.g., dilute HCl or H₂SO₄), methyl pentanoate will undergo reversible hydrolysis to yield pentanoic acid and methanol. study.comchegg.comlibretexts.org To drive the reaction toward completion, an excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction involves heating the ester with a strong base, such as sodium hydroxide (NaOH). libretexts.org The reaction is effectively irreversible and results in the formation of an alcohol (methanol) and the salt of the carboxylic acid (e.g., sodium pentanoate). libretexts.orglibretexts.org The free carboxylic acid can be obtained by subsequent acidification of the salt. libretexts.org

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of the corresponding alkyl 5-(2H-tetrazol-5-yl)pentanoate and methanol. This is a standard equilibrium-controlled reaction for esters.

Reduction to Alcohol Derivatives

The ester functionality of this compound can be readily reduced to the corresponding primary alcohol, 5-(2H-tetrazol-5-yl)pentan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). quimicaorganica.org

Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product.

Sodium borohydride is a milder reducing agent and is generally less reactive towards esters compared to aldehydes and ketones. researchgate.net However, its reactivity can be enhanced by the use of additives or by conducting the reaction in specific solvent systems. For instance, the use of sodium borohydride in combination with a Lewis acid, such as cerium(III) chloride (CeCl₃), in an alcohol solvent like ethanol can facilitate the reduction of methyl esters to their corresponding alcohols. researchgate.net This method offers the advantage of higher chemoselectivity, as other functional groups that might be sensitive to LiAlH₄ may be tolerated. researchgate.net Another approach involves the use of a sodium borohydride-methanol system, which has been shown to be effective for the reduction of aromatic methyl esters upon refluxing in THF. researchgate.net

Table 1: Potential Reducing Agents for the Conversion of this compound to 5-(2H-tetrazol-5-yl)pentan-1-ol

| Reagent System | Typical Solvent | Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temperature |

| Sodium Borohydride (NaBH₄) / Cerium(III) Chloride (CeCl₃) | Ethanol | Room temperature |

| Sodium Borohydride (NaBH₄) / Methanol | Tetrahydrofuran (THF) | Reflux |

Amidation Reactions and Related Transformations

The methyl ester group of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation, known as amidation, typically requires heating the ester with the desired amine, sometimes in the presence of a catalyst. While the direct amidation of esters can be sluggish, various methods have been developed to facilitate this conversion. researchgate.net

One common approach is the direct aminolysis, where the ester is heated with an excess of the amine. For less reactive amines, the reaction may be driven to completion by removal of the methanol byproduct. Alternatively, the reaction can be catalyzed by Lewis acids or other coupling agents. lookchemmall.com For instance, niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of esters with amines under solvent-free conditions. researchgate.net

A variety of amines can be employed in this reaction, leading to a diverse range of N-substituted 5-(2H-tetrazol-5-yl)pentanamides. The resulting amides are often more stable than their ester counterparts and can exhibit different biological activities. The synthesis of valsartan (B143634), an angiotensin II receptor blocker, involves the formation of a pentanamide linkage, highlighting the importance of this type of transformation in medicinal chemistry. nih.gov

Table 2: Examples of Amidation Reactions with this compound

| Amine Reactant | Product Name |

| Ammonia | 5-(2H-tetrazol-5-yl)pentanamide |

| Methylamine | N-methyl-5-(2H-tetrazol-5-yl)pentanamide |

| Diethylamine | N,N-diethyl-5-(2H-tetrazol-5-yl)pentanamide |

| Aniline | N-phenyl-5-(2H-tetrazol-5-yl)pentanamide |

| Benzylamine | N-benzyl-5-(2H-tetrazol-5-yl)pentanamide |

Reactivity of the Alkyl Chain

Functionalization of the Pentyl Spacer

The pentyl chain connecting the tetrazole ring and the ester group offers sites for further chemical modification. Functionalization of this alkyl spacer can be achieved through various synthetic strategies, allowing for the introduction of additional functional groups or the modification of the molecule's physical and chemical properties.

One potential approach for functionalizing the pentyl chain is through C-H activation. The heterobenzylic position alpha to the tetrazole ring is a potential site for deprotonation followed by reaction with an electrophile. hw.ac.uk This strategy, however, may require a protecting group on one of the tetrazole nitrogens and the use of a strong base such as n-butyllithium or s-butyllithium. hw.ac.uk Subsequent trapping of the resulting anion with an electrophile, such as an alkyl halide or a carbonyl compound, would introduce a substituent at the carbon adjacent to the tetrazole ring.

Another strategy for functionalizing the alkyl chain is through halogenation. khanacademy.orgyoutube.com Free radical halogenation, for example, using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions, could potentially introduce a bromine atom at various positions along the pentyl chain, with a preference for the secondary carbons. Palladium-catalyzed C-H halogenation could also be explored, although this typically requires a directing group. rsc.org

Cyclization Reactions Involving the Pentanoate Chain

The pentanoate chain of this compound can participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic systems. These reactions often require prior modification of the ester group or the alkyl chain.

For instance, after hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(2H-tetrazol-5-yl)pentanoic acid, intramolecular cyclization could be induced. If a suitable functional group is introduced onto the pentyl chain, a variety of ring structures could be formed. For example, the introduction of a hydroxyl group on the γ- or δ-carbon of the pentyl chain could lead to the formation of lactones upon acid catalysis.

Furthermore, multicomponent reactions, such as the Ugi reaction, followed by an intramolecular cyclization, represent a powerful strategy for the synthesis of complex heterocyclic systems incorporating the tetrazole moiety. rug.nl For example, the carboxylic acid derived from this compound could be used as the acid component in an Ugi reaction, and with appropriately chosen amine, isocyanide, and aldehyde components, an intermediate could be formed that is poised for a subsequent intramolecular cyclization. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For methyl 5-(2H-tetrazol-5-yl)pentanoate, a combination of ¹H, ¹³C, and 2D NMR experiments would be employed to determine the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons of the methyl ester and the pentanoate chain. The methyl protons of the ester group (CH₃-O) would likely appear as a singlet in the downfield region, typically around 3.6-3.7 ppm. The protons of the pentanoate chain would exhibit characteristic multiplets. The α-methylene protons (to the C=O group) are expected around 2.3-2.5 ppm (triplet), the β-methylene protons around 1.6-1.8 ppm (multiplet), and the γ-methylene protons also in the 1.6-1.8 ppm region (multiplet). The methylene group directly attached to the tetrazole ring is anticipated to be the most deshielded of the aliphatic chain protons (excluding the methyl ester), likely appearing as a triplet around 2.8-3.0 ppm. The N-H proton of the tetrazole ring would present as a broad singlet at a significantly downfield chemical shift, potentially above 10 ppm, and its position could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The carbonyl carbon of the ester is expected to have a chemical shift in the range of 170-175 ppm. The carbon of the tetrazole ring is anticipated to appear in the region of 150-160 ppm. beilstein-journals.org The methyl carbon of the ester group would likely be observed around 51-53 ppm. The methylene carbons of the pentanoate chain would have distinct signals, with the carbon α to the carbonyl group appearing around 33-35 ppm, and the other methylene carbons resonating between 20-30 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for confirming the assignments. A COSY spectrum would show correlations between adjacent protons in the pentanoate chain, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 170-175 |

| C-tetrazole | - | 150-160 |

| O-C H₃ | 3.6-3.7 (s) | 51-53 |

| C H₂-C=O | 2.3-2.5 (t) | 33-35 |

| C H₂-CH₂-C=O | 1.6-1.8 (m) | 20-30 |

| C H₂-CH₂-tetrazole | 1.6-1.8 (m) | 20-30 |

| C H₂-tetrazole | 2.8-3.0 (t) | 20-30 |

| N-H | >10 (br s) | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact molecular weight and elemental composition of this compound. The expected monoisotopic mass can be precisely calculated from its molecular formula (C₇H₁₂N₄O₂).

The fragmentation pattern in the mass spectrum, typically obtained via electron ionization (EI) or electrospray ionization (ESI), would provide valuable structural information. For 1,5-disubstituted tetrazoles, common fragmentation pathways involve the elimination of nitrogen (N₂), which is a characteristic feature of the tetrazole ring. nih.gov Other potential fragmentations could include the loss of the methoxy group (-OCH₃) from the ester, or cleavage of the alkyl chain. The analysis of these fragment ions would help to confirm the presence of both the tetrazole ring and the methyl pentanoate moiety.

Interactive Data Table: Predicted HRMS Data and Key Fragments

| Species | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecule | Calculated from formula |

| [M-N₂]⁺ | Loss of nitrogen gas | M - 28.006 |

| [M-OCH₃]⁺ | Loss of methoxy radical | M - 31.018 |

| [M-COOCH₃]⁺ | Loss of carbomethoxy radical | M - 59.013 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band around 1730-1750 cm⁻¹ would be indicative of the C=O stretching of the ester group. The N-H stretching vibration of the tetrazole ring would likely appear as a broad band in the region of 3000-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic chain and the methyl group would be observed around 2850-3000 cm⁻¹. Vibrations associated with the tetrazole ring, such as N-N and C-N stretching, typically appear in the fingerprint region between 900 and 1500 cm⁻¹. ekb.eg

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (tetrazole) | Stretching | 3000-3400 (broad) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (ester) | Stretching | 1730-1750 |

| Tetrazole Ring | Ring vibrations (N-N, C-N) | 900-1500 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the N-H group of the tetrazole ring and the carbonyl oxygen of the ester. These interactions play a crucial role in the packing of the molecules in the crystal lattice and influence the physical properties of the compound. While no specific crystal structure data is available for this compound, studies on other tetrazole derivatives have provided detailed insights into their solid-state structures. mdpi.com

Advanced Spectroscopic Methods (e.g., UV-Vis for electronic transitions)

UV-Vis spectroscopy can be used to study the electronic transitions within a molecule. Tetrazole derivatives are known to exhibit absorption maxima in the ultraviolet region. cdnsciencepub.comresearchgate.net The UV-Vis spectrum of this compound would likely show absorption bands corresponding to π→π* and n→π* transitions within the tetrazole ring and the carbonyl group of the ester. The exact position and intensity of these absorptions would depend on the solvent used and the specific electronic structure of the molecule. This technique can provide information about the conjugated systems within the molecule.

Computational and Theoretical Investigations of Methyl 5 2h Tetrazol 5 Yl Pentanoate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule like methyl 5-(2H-tetrazol-5-yl)pentanoate, these methods can elucidate its geometry, electronic landscape, and inherent reactivity. DFT methods, such as B3LYP, are frequently employed for their balance of computational cost and accuracy, while ab initio methods provide highly accurate benchmarks. mdpi.comresearchgate.net

Before any properties can be accurately predicted, the molecule's most stable three-dimensional structure must be determined through geometric optimization. This process computationally finds the lowest energy arrangement of atoms. For this compound, this is a non-trivial task due to its conformational flexibility.

The molecule possesses two key areas of flexibility: the tautomeric state of the tetrazole ring and the rotational freedom of the pentanoate side chain.

Tautomerism: 5-substituted tetrazoles can exist in two primary tautomeric forms, the 1H- and 2H-tautomers. Computational studies consistently show that while the 1H-tautomer is often predominant in solution, the 2H-tautomer is generally more stable in the gas phase. nih.govresearchgate.net DFT calculations can precisely determine the relative energies of these two forms for the target molecule.

Conformational Analysis: The pentanoate chain can adopt numerous conformations due to rotation around its single bonds. Computational analyses of similar long-chain alkyl groups attached to heterocyclic rings have been performed using DFT to identify stable conformers, often denoted by the sequence of dihedral angles (e.g., trans, gauche). researchgate.net By systematically rotating the bonds in the pentanoate chain and calculating the energy of each resulting conformer, a potential energy surface can be mapped to identify the global minimum energy structure, which represents the most probable shape of the molecule. researchgate.net

Theoretical calculations on related 5-aryloxy-(1H)-tetrazoles have shown that the dihedral angle between the tetrazole ring and its substituent is a critical parameter determined during optimization. researchgate.net A similar analysis would be crucial for understanding the spatial orientation of the pentanoate chain relative to the tetrazole ring in this compound.

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govmaterialsciencejournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. nih.gov For tetrazole derivatives, the HOMO and LUMO are typically located on the aromatic ring system. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species. The map uses a color scale to denote different electrostatic potential values:

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. In tetrazoles, these are typically found around the nitrogen atoms. researchgate.netresearchgate.net

Blue regions indicate positive potential (electron-poor), which are favorable for nucleophilic attack.

Green regions represent neutral potential. MEP analysis helps identify the sites most likely to be involved in hydrogen bonding and other non-covalent interactions, which is crucial for understanding receptor-ligand binding. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the capacity to donate an electron (nucleophilicity). Higher energy means a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the capacity to accept an electron (electrophilicity). Lower energy means a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. |

To quantify the insights gained from electronic structure analysis, a set of global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. These indices, rooted in conceptual DFT, provide a numerical basis for predicting chemical behavior. mdpi.comresearchgate.net

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Softness (S): The reciprocal of hardness; soft molecules are more reactive. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Fukui Functions (Local Reactivity): While global indices describe the molecule as a whole, Fukui functions identify which specific atoms within the molecule are most reactive. researchgate.net By analyzing the change in electron density when an electron is added or removed, one can determine the most likely sites for:

Nucleophilic attack (where an electron is best accepted).

Electrophilic attack (where an electron is most easily removed).

Radical attack . This local analysis is crucial for predicting regioselectivity in chemical reactions.

The tetrazole ring is an aromatic heterocycle, and this aromaticity is a major contributor to its chemical stability. mdpi.com Computational chemistry offers several methods to quantify the degree of aromaticity:

Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A significant negative NICS value is indicative of aromatic character. cdnsciencepub.comresearchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 suggests high aromaticity, while a value near 0 indicates a non-aromatic system. nih.gov

Electronic Indices: Analysis of π-electron delocalization and orbital populations can also provide a measure of aromaticity. acs.org

Studies on substituted tetrazoles have shown that the nature of the substituent at the C5 position significantly affects the ring's aromaticity. Electron-withdrawing groups tend to increase the aromatic character of the tetrazole ring. cdnsciencepub.comresearchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational methods are indispensable for investigating the detailed pathways of chemical reactions. By modeling the potential energy surface that connects reactants to products, chemists can understand the feasibility of a reaction and predict its outcome.

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

Transition State Search: Computational algorithms are used to locate the precise geometry of the transition state on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org

Activation Energy Calculation: Once the energies of the reactants and the transition state are calculated, the activation energy barrier can be determined. A lower barrier implies a faster reaction. nih.gov

Computational studies have been used extensively to elucidate the mechanism of tetrazole formation, such as the cycloaddition of azides to nitriles. acs.orgresearchgate.net These studies compare different possible pathways (e.g., concerted vs. stepwise) and calculate the activation barriers for each to determine the most favorable mechanism. For reactions involving this compound, such as its synthesis or subsequent functionalization, these methods could be used to map out the reaction pathway, identify key intermediates and transition states, and ultimately understand the factors controlling the reaction's speed and selectivity.

Solvent Effects in Computational Models

In the computational analysis of this compound, accounting for solvent effects is crucial for accurately predicting its behavior in a condensed phase. Solvation models are broadly categorized into explicit and implicit models.

Explicit solvent models would involve surrounding the this compound molecule with a number of individual solvent molecules. This approach allows for the specific hydrogen bonding interactions between the tetrazole ring's nitrogen atoms or the ester group's oxygen atoms and the solvent molecules to be directly simulated. However, this method is computationally expensive.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is less computationally demanding and is effective in capturing the bulk electrostatic effects of the solvent on the solute molecule. For this compound, PCM could be used to study how the polarity of the solvent influences the molecule's conformational preferences and the relative energies of its tautomers.

Tautomeric Equilibria and Relative Stabilities of Tetrazole Isomers

The tetrazole ring of this compound can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers.

Theoretical studies on similar 5-substituted tetrazoles have shown that the relative stability of the tautomers is influenced by the electronic nature of the substituent. For this compound, the pentanoate chain is an electron-donating group, which would affect the electron distribution in the tetrazole ring and thus the tautomeric equilibrium. High-level DFT calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the geometries of both the 1H- and 2H-tautomers and calculate their electronic energies. The tautomer with the lower calculated energy is predicted to be the more stable form.

Table 1: Hypothetical Relative Energies of Methyl 5-(tetrazol-5-yl)pentanoate Tautomers

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| 1H-isomer | DFT/B3LYP/6-311++G(d,p) | TBD |

| 2H-isomer | DFT/B3LYP/6-311++G(d,p) | TBD |

This table illustrates the type of data that would be generated from such a computational study. "TBD" (To Be Determined) indicates that these values require specific quantum chemical calculations.

Molecular Dynamics Simulations (if applicable to conformational studies)

While the pentanoate side chain of this compound is relatively simple, molecular dynamics (MD) simulations could provide insights into its conformational flexibility. By simulating the motion of the molecule over time in a solvent environment, MD can reveal the preferred spatial arrangements of the alkyl chain relative to the tetrazole ring.

An MD simulation would involve defining a force field that describes the interatomic forces within the molecule and between the molecule and the solvent. The simulation would then solve Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities. Analysis of this trajectory can identify the most stable conformers and the energy barriers between them.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts for the different tautomers of this compound would be expected to show distinct differences, particularly for the atoms within and adjacent to the tetrazole ring.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can also be computed. These calculations would help in assigning the characteristic vibrational modes, such as the N-H stretching of the tetrazole ring, the C=O stretching of the ester, and the various vibrations of the tetrazole ring system. A comparison between the calculated and experimental IR spectra can provide strong evidence for the predominant tautomeric form in the solid state or in a particular solvent.

Table 2: Predicted Spectroscopic Data for a Tautomer of Methyl 5-(tetrazol-5-yl)pentanoate

| Spectroscopic Technique | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | TBD for specific protons |

| ¹³C NMR Chemical Shift (ppm) | TBD for specific carbons |

| IR Frequency (cm⁻¹) | TBD for key functional groups |

This table is a template for the kind of data that would be generated. The actual values would be the result of specific computational calculations.

Methyl 5 2h Tetrazol 5 Yl Pentanoate As a Synthetic Building Block and Intermediate

Precursor Role in the Synthesis of Nitrogen-Containing Heterocycles

The unique chemical nature of methyl 5-(2H-tetrazol-5-yl)pentanoate, possessing both an acidic N-H group on the tetrazole ring and an electrophilic ester carbonyl group, makes it a valuable starting material for synthesizing more complex nitrogen-containing heterocycles. mdpi.com The tetrazole moiety itself is a stable aromatic system, but it can participate in various reactions, including N-alkylation and cycloadditions, to generate novel heterocyclic systems. mdpi.comvu.edu.au

Researchers have demonstrated that tetrazole derivatives are effective building blocks for a variety of heterocyclic systems. researchgate.net For instance, tetrazolyl-substituted 2H-azirines, which can be conceptually derived from tetrazole-containing precursors, react with arynes to produce 3-(1H-tetrazol-5-yl)-indole derivatives. nih.gov Similarly, the reaction of 2-(tetrazol-5-yl)-2H-azirines with imines can lead to the selective synthesis of tetrasubstituted 4-(tetrazol-5-yl)-1H-imidazoles. researchgate.net

The pentanoate chain in this compound offers further opportunities for intramolecular cyclization reactions. By first modifying the ester group—for example, through reduction to an alcohol, conversion to an amine, or reaction with a dinucleophile—it becomes possible to construct fused heterocyclic systems where the new ring is appended to the tetrazole. The table below outlines potential synthetic pathways for creating new heterocycles from this precursor.

| Target Heterocycle | Required Modification of Pentanoate Chain | Potential Reaction Type |

| Tetrazolo[1,5-a]pyridines | Conversion to a β-keto ester or related species | Intramolecular condensation |

| Tetrazolo[1,5-c]pyrimidines | Conversion to an amide followed by reaction with a C-N-C synthon | Cyclocondensation |

| Fused bicyclic systems | Reduction to an alcohol, conversion to a leaving group, followed by N-alkylation | Intramolecular cyclization |

Scaffold for Complex Molecular Architectures (e.g., poly-tetrazole compounds)

The distinct functionalities at opposite ends of the this compound molecule allow it to serve as a linear scaffold for building complex and polynuclear molecular architectures. The tetrazole ring can act as a robust anchoring point or a reactive handle, while the ester group provides a site for extension or linkage to other molecular fragments.

This scaffolding capability is particularly relevant in the synthesis of poly-tetrazole compounds. Molecules containing multiple tetrazole rings are of interest in materials science, particularly as energetic materials, due to their high nitrogen content and large positive heats of formation. rsc.orgnih.gov For example, C-N linked bistetrazolate systems have been synthesized and investigated for their energetic properties. rsc.org Using this compound, one could envision a synthetic strategy where the ester is converted into another tetrazole ring, yielding a bistetrazole compound with a flexible aliphatic linker.

Furthermore, the ester functionality can be used to link the molecule to a polymer backbone or to another tetrazole-containing unit, creating dimers, oligomers, or polymers with a high density of tetrazole moieties. Research into non-annulated polynuclear tetrazole-containing compounds has been conducted, where heterocyclic fragments are connected via linkers, demonstrating the feasibility of such molecular construction. researchgate.net The pentanoate chain in the title compound provides the necessary spacing and flexibility to influence the final properties of these complex architectures.

Applications in Ligand Design for Organometallic Chemistry

The tetrazole ring is an effective coordinating agent for a wide range of metal ions, making this compound a promising candidate for ligand design in organometallic chemistry. nih.gov Upon deprotonation, the resulting tetrazolate anion is a versatile ligand that can coordinate to metal centers in various modes, including monodentate and bridging fashions. mdpi.com This has been exploited in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.org

The structure of this compound is particularly advantageous for creating hybrid or multifunctional ligands. The tetrazolate group can serve as the primary binding site for a metal center, while the terminal ester group can be further functionalized. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, creating a ligand with both tetrazolate and carboxylate coordinating groups. Alternatively, it can be converted to an amide bearing another donor group, leading to a chelating ligand.

The use of 5-substituted tetrazoles as ligands is well-established. For example, 5-(pyridyl)tetrazole derivatives have been used to synthesize molybdenum(VI) complexes that are active as catalysts for olefin epoxidation. mdpi.comresearchgate.net The aliphatic chain of this compound introduces flexibility into the ligand backbone, which can influence the geometry and stability of the resulting metal complexes, potentially tuning their catalytic activity or material properties.

Derivatization for Prodrug Design Research

In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group. vu.edu.auresearchgate.net It mimics the acidity and planar structure of a carboxylate but offers advantages such as increased metabolic stability and lipophilicity. mdpi.com This principle is central to the potential application of this compound in prodrug design.

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. The methyl ester in this compound can function as a prodrug moiety. If the corresponding carboxylic acid (5-(2H-tetrazol-5-yl)pentanoic acid) is the pharmacologically active species, the methyl ester version could be used to improve properties like membrane permeability or oral bioavailability. In vivo, esterase enzymes would hydrolyze the ester to release the active carboxylic acid.

Research on established drugs provides a strong precedent for this approach. For example, ester derivatives of the tetrazole-containing drug valsartan (B143634) have been synthesized and evaluated as a new class of angiotensin-II receptor antagonists. nih.govnih.govresearchgate.net These studies demonstrate that esterification is a viable strategy for creating prodrugs of complex tetrazole-containing molecules to enhance their therapeutic profiles. nih.gov The derivatization of this compound, either by modifying the ester with different alcohol groups or by altering the alkyl chain, represents a fertile area for research in the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing methyl 5-(2H-tetrazol-5-yl)pentanoate, and how can reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, including functional group transformations. For example, esterification of tetrazole-containing carboxylic acids using methanol and catalytic sulfuric acid under reflux conditions is common. Purification often employs liquid-liquid extraction (e.g., NaHCO₃ and DCM) and trituration with diethyl ether to isolate the product .

- Critical Factors : Reaction temperature (e.g., 65°C for esterification), inert atmosphere (to prevent oxidation), and catalyst choice (H₂SO₄ vs. other acids) significantly impact yield and purity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- ¹H NMR : Key peaks include methyl ester protons (~δ 3.58 ppm) and tetrazole-associated protons (δ 6.7–7.1 ppm). Coupling constants (e.g., J = 7.2 Hz for methylene groups) confirm connectivity .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 213.1 (calculated for C₇H₁₂N₄O₂) validate the molecular formula .

Q. What are the stability considerations for tetrazole-containing esters during storage?

- Stability Data : Tetrazole rings are sensitive to light and moisture. Storage recommendations include desiccated environments at –20°C under nitrogen. No decomposition is observed for ≥6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Case Study : Discrepancies in yields (e.g., 59% vs. 91% for similar compounds) may arise from differences in purification methods (column chromatography vs. trituration) or side reactions (e.g., tetrazole ring oxidation). Systematic optimization of solvent systems (EtOAc/hexane ratios) and reaction monitoring via TLC are recommended .

- Data-Driven Approach : Compare kinetic studies under varying temperatures and catalysts to identify rate-limiting steps .

Q. What strategies are effective for enhancing the biological activity of this compound analogs?

- Structure-Activity Relationship (SAR) :

- Lipophilicity Modulation : Introducing trifluoromethyl groups (as seen in benzimidazole analogs) improves membrane permeability .

- Bioisosteric Replacement : Replacing the methyl ester with ethyl or benzyl esters alters metabolic stability, as observed in related thiadiazole derivatives .

- In Silico Screening : Molecular docking studies (e.g., with cyclooxygenase enzymes) predict binding affinities and guide functionalization .

Q. How can researchers design experiments to investigate the compound’s potential as a protease inhibitor?

- Experimental Design :

Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition constants (Kᵢ).

Competitive Binding Studies : Compare IC₅₀ values with known inhibitors (e.g., benzimidazole-based compounds) .

Mutagenesis Studies : Identify critical binding residues via site-directed mutagenesis of target proteases .

Methodological and Theoretical Frameworks

Q. What theoretical frameworks guide the synthesis of tetrazole-containing compounds?

- Conceptual Basis :

- Click Chemistry : Tetrazoles serve as bioisosteres for carboxylates, leveraging dipole interactions in target binding .

- Retrosynthetic Analysis : Disconnection at the ester linkage reveals tetrazole-carboxylic acid and methanol as precursors .

Q. How should researchers address discrepancies in NMR data for structurally similar compounds?

- Data Reconciliation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.